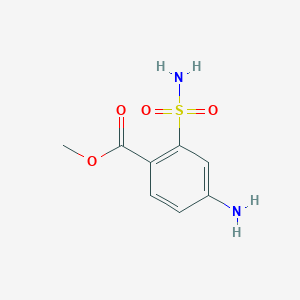

Methyl 4-amino-2-sulfamoylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-2-sulfamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-14-8(11)6-3-2-5(9)4-7(6)15(10,12)13/h2-4H,9H2,1H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCAGURECWZRSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450512 | |

| Record name | Methyl 4-amino-2-sulfamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2297-06-5 | |

| Record name | Methyl 4-amino-2-sulfamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 4-amino-2-sulfamoylbenzoate reaction mechanism

An In-depth Technical Guide to the Reaction Mechanism for the Synthesis of Methyl 4-amino-2-sulfamoylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the reaction mechanism for the synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a multi-step process commencing from 4-aminobenzoic acid, involving the strategic use of protecting groups and a series of classical organic transformations. This document elucidates the mechanistic underpinnings of each synthetic step, offering field-proven insights into the experimental choices and validating the described protocols.

Introduction: Strategic Importance of this compound

This compound is a crucial building block in medicinal chemistry, primarily owing to the presence of the sulfonamide functional group. This moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. A thorough understanding of its synthesis is paramount for process optimization, impurity profiling, and the development of novel therapeutics. This guide will deconstruct the synthesis into its core reactions, providing a detailed mechanistic exploration.

Overall Synthetic Strategy

The synthesis of this compound from 4-aminobenzoic acid is a well-designed sequence of reactions that strategically manipulates the reactivity of the starting material to achieve the desired substitution pattern. The overall transformation is depicted below:

Caption: Overall synthetic pathway for this compound.

Detailed Mechanistic Elucidation

Step 1: Protection of the Amino Group via Acetylation

Causality: The amino group of 4-aminobenzoic acid is a potent activating group in electrophilic aromatic substitution and is also susceptible to oxidation. To prevent unwanted side reactions during the subsequent chlorosulfonation step, it is imperative to protect the amino group. Acetylation is a common and effective method, converting the highly activating amino group into a moderately activating acetamido group.

Mechanism: The acetylation of the amino group proceeds via a nucleophilic acyl substitution mechanism.

Caption: Mechanism of acetylation of 4-aminobenzoic acid.

Experimental Protocol: Acetylation of 4-Aminobenzoic Acid

| Step | Procedure | Rationale |

| 1. | Dissolve 4-aminobenzoic acid in a suitable solvent (e.g., water with sodium acetate). | To ensure a homogenous reaction mixture. Sodium acetate acts as a base to neutralize the acetic acid byproduct. |

| 2. | Add acetic anhydride dropwise to the solution while stirring. | Acetic anhydride is the acetylating agent. Dropwise addition controls the exothermic reaction. |

| 3. | Continue stirring at room temperature for a specified period. | To allow the reaction to proceed to completion. |

| 4. | Cool the reaction mixture in an ice bath to precipitate the product. | Lowering the temperature decreases the solubility of the product, leading to its precipitation. |

| 5. | Collect the precipitate by vacuum filtration and wash with cold water. | To isolate the solid product and remove any water-soluble impurities. |

| 6. | Dry the product (4-acetamidobenzoic acid). | To remove residual water. |

Step 2: Chlorosulfonation of 4-Acetamidobenzoic Acid

Causality: With the amino group protected, the next step is the introduction of the sulfonyl chloride group onto the aromatic ring. The acetamido group is an ortho-, para-director. Since the para position is occupied by the carboxylic acid group, the electrophilic substitution occurs at the ortho position. Chlorosulfonic acid is a common and effective reagent for this transformation.[1][2][3]

Mechanism: This reaction is an electrophilic aromatic substitution. The electrophile is generated from chlorosulfonic acid.

Caption: Mechanism of chlorosulfonation of 4-acetamidobenzoic acid.

Experimental Protocol: Chlorosulfonation

| Step | Procedure | Rationale |

| 1. | Carefully add 4-acetamidobenzoic acid in portions to an excess of cold chlorosulfonic acid with stirring. | The reaction is highly exothermic and releases HCl gas; hence, it must be performed in a fume hood with cooling.[1] An excess of chlorosulfonic acid serves as both reactant and solvent. |

| 2. | After the addition is complete, slowly warm the reaction mixture and hold at a specific temperature (e.g., 60-70 °C) for a period of time.[1] | Heating ensures the reaction goes to completion. |

| 3. | Carefully pour the reaction mixture onto crushed ice. | This quenches the reaction and precipitates the sulfonyl chloride product, which is insoluble in the acidic aqueous solution.[1] |

| 4. | Collect the solid product by vacuum filtration and wash with cold water. | To isolate the product and remove residual acids. |

| 5. | Dry the product (4-acetamido-2-chlorosulfonylbenzoic acid). | The sulfonyl chloride is sensitive to moisture and should be used promptly in the next step. |

Step 3: Amination of the Sulfonyl Chloride

Causality: The sulfonyl chloride is a reactive intermediate that readily undergoes nucleophilic substitution with ammonia to form the corresponding sulfonamide.

Mechanism: The reaction proceeds through a nucleophilic substitution at the sulfur atom.

Caption: Mechanism of amination of the sulfonyl chloride.

Experimental Protocol: Amination

| Step | Procedure | Rationale |

| 1. | Add the crude 4-acetamido-2-chlorosulfonylbenzoic acid to a concentrated aqueous solution of ammonia. | Ammonia acts as the nucleophile. An excess is used to drive the reaction to completion and neutralize the HCl byproduct. |

| 2. | Stir the mixture, and the reaction is often exothermic. | The reaction is typically rapid. |

| 3. | Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product. | The sulfonamide product is soluble in the basic reaction mixture as its salt. Acidification protonates the carboxylate and sulfonamide nitrogen, causing the product to precipitate. |

| 4. | Collect the precipitate by vacuum filtration and wash with water. | To isolate the pure product. |

| 5. | Dry the product (4-acetamido-2-sulfamoylbenzoic acid). | To prepare for the next step. |

Step 4: Deprotection of the Acetamido Group

Causality: With the sulfamoyl group in place, the protecting acetyl group on the nitrogen is no longer needed and can be removed to reveal the free amino group. This is typically achieved by acid- or base-catalyzed hydrolysis.

Mechanism: The deprotection is a hydrolysis of the amide bond.

Caption: Mechanism of acid-catalyzed deprotection.

Experimental Protocol: Deprotection

| Step | Procedure | Rationale |

| 1. | Reflux the 4-acetamido-2-sulfamoylbenzoic acid in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH). | The hydrolysis of the amide bond is slow and requires heating. |

| 2. | After the reaction is complete, cool the solution. | To prepare for product isolation. |

| 3. | Neutralize the solution with a base (if acid hydrolysis was used) or an acid (if base hydrolysis was used) to the isoelectric point of the amino acid. | This will cause the zwitterionic product to precipitate out of the solution. |

| 4. | Collect the precipitate by vacuum filtration and wash with cold water. | To isolate the pure product. |

| 5. | Dry the product (4-amino-2-sulfamoylbenzoic acid). | To prepare for the final esterification step. |

Step 5: Fischer Esterification

Causality: The final step is the esterification of the carboxylic acid group to form the methyl ester. The Fischer esterification is a classic method for this transformation, using an excess of methanol in the presence of an acid catalyst.[4][5][6][7][8][9]

Mechanism: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[4][5]

Caption: Mechanism of Fischer esterification.

Experimental Protocol: Fischer Esterification

| Step | Procedure | Rationale |

| 1. | Suspend 4-amino-2-sulfamoylbenzoic acid in a large excess of methanol. | Methanol serves as both the reactant and the solvent. A large excess shifts the equilibrium towards the product side.[9] |

| 2. | Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise with stirring.[4][7] | The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[4][5] |

| 3. | Heat the mixture to reflux for several hours. | The reaction is reversible and requires heat to reach equilibrium at a reasonable rate. |

| 4. | Cool the reaction mixture and remove the excess methanol under reduced pressure. | To concentrate the product. |

| 5. | Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution. | To neutralize the acid catalyst and remove any unreacted carboxylic acid. |

| 6. | Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product. | To remove water and residual salts. |

| 7. | Purify the crude product by recrystallization or column chromatography. | To obtain the final product, this compound, in high purity. |

Quantitative Data Summary

| Reaction Step | Analogous Reaction | Typical Yield (%) |

| Acetylation | Acetylation of anilines | >90 |

| Chlorosulfonation | Chlorosulfonation of acetanilide | 77-81[1] |

| Amination | Amination of aryl sulfonyl chlorides | High |

| Deprotection | Hydrolysis of acetanilides | High |

| Esterification | Fischer Esterification of aminobenzoic acids | 60-95[7] |

Conclusion

The synthesis of this compound is a well-orchestrated multi-step process that relies on fundamental principles of organic chemistry. By understanding the underlying reaction mechanisms for acetylation, electrophilic aromatic substitution, nucleophilic substitution at sulfur, amide hydrolysis, and Fischer esterification, researchers can optimize reaction conditions, troubleshoot synthetic challenges, and ultimately improve the efficiency and purity of the final product. This in-depth guide provides the necessary scientific foundation for professionals in the field of drug development and chemical synthesis.

References

-

Organic Syntheses Procedure. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

- Royal Society of Chemistry. (2025, September 8). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing.

-

ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]

- Google Patents. (n.d.). US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride.

- Asian Journal of Pharmaceutics. (2017, February 17).

- Google Patents. (n.d.). US3804821A - Method for the direct acylation of aminobenzoic acids.

- Google Patents. (n.d.). CN101613308A - The method for synthesizing p-acetaminobenzenesulfonyl chloride with phosphorus pentachloride.

- MULTISTEP SYNTHESIS PROTECTING GROUPS. (n.d.).

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Acetylation and condensation of p-amino benzoic acid 1 with different.... Retrieved from [Link]

- ResearchGate. (2025, January 26).

- ResearchGate. (2025, September 17). Recent advances in the synthesis of N-acyl sulfonamides.

- Supporting Information. (n.d.).

- Lab.9. Amination of the p-acetaminobenzene sulfonyl chloride. (n.d.).

-

Taylor & Francis Online. (n.d.). 4 aminobenzoic acid – Knowledge and References. Retrieved from [Link]

- Google Patents. (n.d.). US2829154A - Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols.

-

Sciencemadness.org. (2017, April 4). methyl 4-aminobenzoate synthesis report. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]

-

PubMed. (n.d.). N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. Retrieved from [Link]

- JOCPR. (n.d.).

- CABI Digital Library. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine.

-

WIPO Patentscope. (2011, July 21). WO/2011/087211 PREPARATION METHOD OF 4-AMINOMETHYLBENZOIC ACID. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Retrieved from [Link]

-

YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

- Google Patents. (n.d.).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. asiapharmaceutics.info [asiapharmaceutics.info]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

Safe Handling and Management of Methyl 4-amino-2-sulfamoylbenzoate for Research and Development

An In-depth Technical Guide:

Author's Foreword for the Senior Scientist

This document serves as a comprehensive technical guide for the safe handling, storage, and emergency management of Methyl 4-amino-2-sulfamoylbenzoate (CAS No. 2297-06-5). As of this writing, detailed, peer-reviewed toxicological data for this specific compound is not widely available. This is not an uncommon scenario in a research and development setting where novel or less-common intermediates are handled.

Therefore, this guide is constructed upon a foundation of precautionary principle and chemical analogy . We will extrapolate safety protocols from the known hazards of structurally similar compounds, particularly isomers and constituent functional groups (aromatic amines, sulfonamides, benzoate esters). This approach, rooted in established toxicological principles, ensures a robust margin of safety. The causality behind each recommendation is explained to empower the researcher with a deeper understanding of the potential risks and the rationale for their mitigation.

Compound Identification and Profile

This compound is a substituted aromatic compound. Its proper management begins with unambiguous identification.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 2297-06-5 | [1] |

| Molecular Formula | C₈H₁₀N₂O₄S | [1] |

| Molecular Weight | 230.24 g/mol | [1] |

| Appearance | Solid (form not specified) | [2] |

| Storage | Store at 0-8 °C | [1] |

Hazard Assessment: A Precautionary Analysis Based on Structural Analogs

Given the absence of a specific, published Safety Data Sheet (SDS) for the title compound, we must infer its potential hazards by examining its isomers and related molecules. This is a standard risk assessment strategy in medicinal chemistry and process development. The primary analogs for this analysis are Methyl 2-(aminosulfonyl)benzoate and various aminobenzoates.

The key structural motifs—an aromatic amine, a sulfonamide, and a methyl ester—each contribute to the potential hazard profile. The GHS classifications for close structural relatives strongly suggest that this compound should be handled as, at minimum, a substance with the following potential hazards.

| Hazard Statement | GHS Code | Rationale / Analog Compound | Source |

| Causes skin irritation | H315 | Common for aminobenzoates and sulfamoylbenzoates. | [3][4][5] |

| Causes serious eye irritation | H319 | A frequent classification for this chemical class. | [3][4][5] |

| May cause respiratory irritation | H335 | Dust or aerosols can irritate the respiratory tract. | [3][4][5][6] |

| Harmful if swallowed | H302 | A conservative assumption based on oral toxicity data for related compounds. | [2][3][5] |

Exposure Controls: A Multi-Layered Defense

Effective containment and protection are paramount. The following controls are mandated based on the precautionary hazard assessment.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

-

Fume Hood: All manipulations of the solid compound that could generate dust (e.g., weighing, transferring, preparing solutions) must be conducted inside a certified chemical fume hood. This is critical to mitigate the risk of respiratory irritation[4][5][6].

-

Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure can provide sufficient protection.

-

Emergency Equipment: An operational eyewash station and safety shower must be immediately accessible in the laboratory area. This is a non-negotiable requirement due to the high likelihood of severe eye irritation[3][4][5].

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It is not a substitute for robust engineering controls.

| Protection Type | Specification | Rationale and Causality |

| Eye/Face | Chemical safety goggles with side-shields or a full-face shield. | Standard safety glasses are insufficient. The high probability of serious eye irritation necessitates a full seal around the eyes to protect from dust and splashes.[3][4][7] |

| Hand | Nitrile or neoprene gloves. | Provides a chemical barrier to prevent skin contact and subsequent irritation. Always inspect gloves for integrity before use and change them immediately if contamination is suspected.[3][4] |

| Body | Fully-buttoned laboratory coat. | Protects skin and personal clothing from contamination.[3][4][7] |

| Respiratory | Not required if all work is performed within a fume hood. | If engineering controls are insufficient to prevent dust inhalation, a NIOSH-approved N95 dust mask or a higher-level respirator must be used.[2][3][7] |

Standard Protocol for Safe Handling and Use

Adherence to a strict, validated protocol is essential for ensuring reproducible science and, more importantly, personnel safety.

Step-by-Step Handling Workflow

-

Pre-Operation Safety Check:

-

Verify the certification date and operational status (air-flow reading) of the chemical fume hood.

-

Ensure the path to the eyewash station and safety shower is unobstructed.

-

Don all required PPE as specified in Section 3.2.

-

Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize traffic in and out of the controlled workspace.

-

-

Weighing and Transfer:

-

Perform all weighing operations within the fume hood or a ventilated balance enclosure.

-

Use a spatula to carefully transfer the solid compound to a tared weigh boat or paper. Avoid any actions that could create airborne dust.

-

Close the primary container immediately after extracting the required amount.

-

-

Solution Preparation:

-

Place the vessel for dissolution (e.g., beaker, flask) on a stir plate within the fume hood.

-

Carefully add the weighed solid to the solvent.

-

Rinse the weigh boat with a small amount of solvent to ensure a quantitative transfer.

-

-

Post-Handling Decontamination and Cleanup:

-

Wipe down the spatula and any surfaces within the fume hood with an appropriate solvent-dampened towel to remove any residual solid.

-

Dispose of all contaminated disposables (gloves, weigh boats, paper towels) in a designated hazardous waste container.[4][8]

-

Wash all non-disposable glassware thoroughly.

-

Remove PPE in the correct order (gloves first), washing hands thoroughly with soap and water after removal.[3][8]

-

Workflow Visualization

Storage, Stability, and Disposal

Proper long-term management is critical to maintaining the integrity of the compound and ensuring safety.

-

Storage Conditions: The compound should be stored in a tightly closed container in a refrigerator at 0-8 °C . [1]The storage location should be a well-ventilated area designated for chemical storage, away from incompatible materials. [3][8]* Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these could lead to vigorous or exothermic reactions. [8]* Waste Disposal: All waste containing this compound (including contaminated consumables and residual material) must be treated as hazardous chemical waste. [8]It should be collected in a clearly labeled, sealed container and disposed of through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations. [4][8][9]Under no circumstances should this material be disposed of down the drain or in regular trash. [10]

References

-

2-METHOXY-4-AMINO-5-(ETHYL SULFONYL)-BENZOIC ACID METHYL ESTER MSDS. (2018). Loba Chemie. [Link]

-

Safety Data Sheet: 4-Aminobenzoic acid. (n.d.). Carl ROTH. [Link]

- Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate. (2014).

-

Benzoic acid, 2-(aminosulfonyl)-, methyl ester. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

-

Methyl 4-amino-2-methylbenzoate. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. This compound 97% | CAS: 2297-06-5 | AChemBlock [achemblock.com]

- 2. 4-Amino-2-methylbenzoic acid 95 2486-75-1 [sigmaaldrich.com]

- 3. lobachemie.com [lobachemie.com]

- 4. aksci.com [aksci.com]

- 5. Methyl 4-amino-2-methylbenzoate | C9H11NO2 | CID 11672721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl-2-(aminosulfonyl)-4-[[(methylsulfonyl)amino]methyl]-benzoate 95% | CAS: 393509-80-3 | AChemBlock [achemblock.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. carlroth.com:443 [carlroth.com:443]

Methodological & Application

Application Note: Methyl 4-amino-2-sulfamoylbenzoate as a Versatile Scaffold for High-Throughput Parallel Synthesis in Drug Discovery

Abstract

The demand for structurally diverse compound libraries in early-stage drug discovery necessitates the use of versatile and strategically functionalized building blocks. Methyl 4-amino-2-sulfamoylbenzoate is an exemplary scaffold, possessing three distinct and orthogonally reactive functional groups: an aromatic amine, a primary sulfonamide, and a methyl ester. This trifecta of reactivity allows for the rapid generation of diverse molecular architectures through parallel synthesis. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this building block for the efficient construction of compound libraries. We will explore its chemical rationale, provide detailed, field-proven protocols for library synthesis, and discuss methods for high-throughput characterization.

The Strategic Value of this compound

This compound is more than a simple chemical; it is a pre-validated starting point for exploring chemical space around pharmacologically relevant motifs, such as those found in diuretic drugs like furosemide.[1][2] Its power lies in the differential reactivity of its functional groups, which can be addressed selectively under specific reaction conditions.

-

The Aromatic Amine (C4-NH₂): As the most nucleophilic site, this primary aniline is readily functionalized. It is an ideal handle for introducing diversity via acylation, sulfonylation, reductive amination, and transition metal-catalyzed cross-coupling reactions.

-

The Sulfonamide (C2-SO₂NH₂): The N-H protons of the sulfonamide are acidic and can be deprotonated to allow for alkylation or acylation, providing a secondary vector for diversification. This site is generally less nucleophilic than the aromatic amine, allowing for selective reactions.[3]

-

The Methyl Ester (C1-CO₂Me): This group serves as a stable protecting group for the carboxylic acid but can be readily hydrolyzed to unmask the carboxylate. The resulting carboxylic acid is a key functional handle for amide bond formation, a cornerstone of medicinal chemistry, further expanding the library's structural diversity.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [4] |

| CAS Number | 2297-06-5 | [4] |

| Molecular Formula | C₈H₁₀N₂O₄S | [4] |

| Molecular Weight | 230.24 g/mol | [4] |

| Appearance | Solid | [5] |

Logic of Library Design: A Multi-Vector Approach

The true power of this scaffold is realized in a multi-vector diversification strategy. A core library can be generated by reacting the primary amine with various building blocks (Vector 1). Subsequently, the sulfonamide (Vector 2) or the ester (hydrolyzed to an acid, Vector 3) can be functionalized to create libraries of immense complexity from a single, reliable starting material.

Caption: Multi-vector diversification strategy using the core scaffold.

Application Protocol 1: Solution-Phase Parallel Acylation of the Aromatic Amine

This protocol details the synthesis of an amide library in a 96-well plate format by reacting the aromatic amine of this compound with a library of carboxylic acids. This method is robust and amenable to automation.

Rationale for Reagent Selection:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling reagent that minimizes racemization and side reactions, leading to high conversion rates under mild conditions.

-

DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic hindered base used to neutralize the hexafluorophosphate salt and the carboxylic acid, driving the reaction forward without competing as a nucleophile.

-

DMF (Dimethylformamide): An excellent polar aprotic solvent that effectively dissolves the reactants and reagents.

Experimental Workflow

Sources

- 1. Design, synthesis, and biological evaluation of furosemide analogs as therapeutics for the proteopathy and immunopathy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic Acid|CAS 6311-23-5 [benchchem.com]

- 4. This compound 97% | CAS: 2297-06-5 | AChemBlock [achemblock.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application of Methyl 4-amino-2-sulfamoylbenzoate in Agrochemical Synthesis: A Technical Guide

Introduction: The Strategic Importance of the Sulfamoylbenzoate Scaffold in Agrochemical Design

Methyl 4-amino-2-sulfamoylbenzoate is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of a variety of agrochemicals. Its unique structure, featuring a reactive primary amine, a sulfonamide group, and a methyl ester, allows for diverse chemical modifications, leading to the development of potent fungicides and herbicides. The strategic positioning of these functional groups on the benzene ring enables the synthesis of complex molecules with specific biological activities. This guide provides a detailed overview of the application of this compound in agrochemical synthesis, with a focus on practical, field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

The sulfonamide moiety is a key pharmacophore in many biologically active compounds, including a significant number of commercial agrochemicals.[1] Its ability to act as a transition-state analogue inhibitor of key enzymes in pathogens and weeds makes it a valuable component in the design of new active ingredients. This compound offers a readily available platform to introduce this critical functional group into a target molecule.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₄S | [2] |

| Molecular Weight | 230.24 g/mol | [2] |

| CAS Number | 2297-06-5 | [2] |

| Appearance | Solid | [2] |

| Melting Point | 183 °C | [3] |

| Purity | ≥97% | [2] |

Application in Fungicide Synthesis: The Acylation Pathway to Potent Bioactives

A significant application of this compound is in the synthesis of novel fungicides. The primary amino group provides a convenient handle for the introduction of various acyl groups, leading to the formation of N-acylsulfamoylbenzoate derivatives with potent fungicidal activity.

Case Study: Synthesis of Methyl 4-(4-methyl-benzamido)-2-sulfamoylbenzoate

A notable example is the synthesis of Methyl 4-(4-methyl-benzamido)-2-sulfamoylbenzoate, a compound identified as a potent fungicide.[4] The synthesis involves the acylation of the 4-amino group of this compound with 4-methylbenzoyl chloride.

Caption: Synthesis of a potent fungicide via acylation.

Experimental Protocol: Synthesis of Methyl 4-(4-methyl-benzamido)-2-sulfamoylbenzoate

This protocol is based on a reported laboratory procedure and is intended for use by qualified chemists.[5]

Materials and Reagents:

-

This compound (7.50 mmol)

-

4-Methylbenzoyl chloride (7.5 mmol)

-

Anhydrous Tetrahydrofuran (THF) (20 ml)

-

Ethyl acetate

-

Petroleum ether

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (7.50 mmol) in anhydrous THF (20 ml).

-

Addition of Acylating Agent: To the stirred solution, add 4-methylbenzoyl chloride (7.5 mmol) dropwise at room temperature. The addition should be controlled to manage any exothermic reaction.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a mixture of ethyl acetate and petroleum ether to yield colorless single crystals of Methyl 4-(4-methyl-benzamido)-2-sulfamoylbenzoate.[5]

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point of the purified product should also be determined and compared with literature values.

Potential Application in Herbicide Synthesis: A Gateway to Sulfonylureas

This compound is a promising precursor for the synthesis of sulfonylurea herbicides.[6] The sulfonylurea bridge is the key structural feature responsible for the herbicidal activity of this class of compounds.[7][8] The general synthesis of sulfonylureas involves the reaction of a sulfonamide with an isocyanate or a carbamate.[9]

While a direct synthesis of a commercial herbicide from this compound is not widely published, its structure is analogous to other aminobenzenesulfonamides used in the synthesis of sulfonylurea herbicides. The following section outlines a generalized protocol for the synthesis of a sulfonylurea derivative, demonstrating the potential utility of this compound in this application.

Caption: General pathway to sulfonylurea herbicides.

Generalized Protocol: Synthesis of a Sulfonylurea Herbicide Derivative

This generalized protocol is based on established methods for sulfonylurea synthesis.[9]

Materials and Reagents:

-

This compound

-

A suitable heterocyclic isocyanate (e.g., 2-amino-4,6-dimethoxypyrimidine derived isocyanate)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)

-

A non-nucleophilic base (e.g., Triethylamine, DBU)

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve this compound in the anhydrous aprotic solvent.

-

Addition of Base: Add the non-nucleophilic base to the solution and stir. The base is crucial for deprotonating the sulfonamide nitrogen, making it nucleophilic.

-

Addition of Isocyanate: Slowly add the heterocyclic isocyanate to the reaction mixture. The reaction is often exothermic and may require cooling.

-

Reaction: Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.

-

Work-up and Isolation: The reaction mixture is typically quenched with a dilute acid solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography or recrystallization to yield the desired sulfonylurea derivative.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Isocyanates are highly reactive towards water, which would lead to the formation of an unstable carbamic acid and subsequent decomposition to an amine and carbon dioxide, reducing the yield of the desired sulfonylurea.

-

Aprotic Solvent: Aprotic solvents are used to avoid any reaction with the isocyanate.

-

Non-nucleophilic Base: A non-nucleophilic base is used to deprotonate the sulfonamide without competing with it in the reaction with the isocyanate.

Conclusion

This compound is a versatile and valuable building block for the synthesis of advanced agrochemicals. Its application in the development of potent fungicides has been demonstrated through a straightforward acylation reaction. Furthermore, its structural features make it a highly promising candidate for the synthesis of sulfonylurea herbicides, a critical class of weed control agents. The protocols and insights provided in this guide are intended to empower researchers and scientists to explore the full potential of this important intermediate in the ongoing quest for more effective and sustainable agricultural solutions.

References

- CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents.

-

Synthesis of new herbicides from the class of sulfonylureas - ResearchGate. Available at: [Link]

- US20140005051A1 - Liquid sulfonylurea herbicide formulations - Google Patents.

-

A facile synthesis of sulfonylureas via water assisted preparation of carbamates - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. Available at: [Link]

-

Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate - PMC - NIH. Available at: [Link]

-

Methyl 4-(4-methyl-benzamido)-2-sulfamoylbenzoate - PubMed. Available at: [Link]

-

Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC - NIH. Available at: [Link]

- CN103960234A - Novel stabilizers of sulfonylurea type herbicides - Google Patents.

-

synthesis of 4-[(4)5- imidazolyl] benzoyl derivatives of amino acids and peptides as potent anthelmintic agents - Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]

-

Sulfonimidamides in Medicinal and Agricultural Chemistry - PubMed. Available at: [Link]

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. Available at: [Link]

-

Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives - ResearchGate. Available at: [Link]

-

Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates - MDPI. Available at: [Link]

-

Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity - Vietnam Journal of Science, Technology and Engineering. Available at: [Link]

-

Synthesis of 2-acyloxycyclohexylsulfonamides and evaluation on their fungicidal activity. Available at: [Link]

-

Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC - NIH. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. researchgate.net [researchgate.net]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US20140005051A1 - Liquid sulfonylurea herbicide formulations - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A facile synthesis of sulfonylureas via water assisted preparation of carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Improving the yield of Methyl 4-amino-2-sulfamoylbenzoate synthesis

An Application Scientist's Guide to Optimizing the Synthesis of Methyl 4-amino-2-sulfamoylbenzoate

Welcome to the technical support center for the synthesis of this compound. As a key intermediate in the development of various pharmaceuticals, including diuretics like Furosemide, achieving a high yield and purity of this compound is critical for downstream success.[1][2] This guide, structured by a Senior Application Scientist, moves beyond simple protocols to explain the underlying chemistry and provide actionable solutions to common experimental challenges.

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions at each stage. While several routes exist, a common and logical pathway involves the protection of the amine, chlorosulfonation, ammonolysis, esterification, and final deprotection. Each step presents unique challenges that can impact the overall yield.

Below is a generalized workflow for the synthesis.

Sources

Catalyst Selection Technical Support Center: Methyl 4-amino-2-sulfamoylbenzoate

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with Methyl 4-amino-2-sulfamoylbenzoate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to catalyst selection for various chemical transformations of this versatile intermediate. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Introduction: Understanding the Reactivity of this compound

This compound is a key building block in the synthesis of numerous pharmaceutical compounds, most notably the diuretic furosemide.[1][2] Its chemical structure presents several reactive sites, but for the purpose of this guide, we will focus on reactions involving the aromatic amino group . The strategic selection of a catalyst is paramount for achieving high yield and selectivity in these reactions, primarily due to the electronic and steric environment of the molecule.

The aniline-type amino group is the primary site for reactions such as N-alkylation, N-acylation, and cross-coupling. However, its nucleophilicity is significantly influenced by the two electron-withdrawing groups on the aromatic ring: the methyl ester and the sulfonamide. This electronic landscape can pose challenges, such as reduced reactivity and potential for side reactions, making catalyst choice a critical parameter for success.

Frequently Asked Questions (FAQs)

Q1: Which functional group is more reactive in this compound for alkylation or acylation - the aromatic amine or the sulfonamide amine?

A1: The aromatic amino group (-NH2) directly attached to the benzene ring is significantly more nucleophilic and thus more reactive towards alkylation and acylation compared to the sulfonamide nitrogen (-SO2NH2).[3] The sulfonamide nitrogen is flanked by a strongly electron-withdrawing sulfonyl group, which delocalizes the lone pair of electrons, rendering it acidic rather than basic in nature.[3] Therefore, under most conditions, reactions will selectively occur at the 4-amino position.

Q2: What are the main challenges when performing catalyzed reactions on the amino group of this molecule?

A2: The primary challenges stem from the reduced nucleophilicity of the amino group due to the electron-withdrawing nature of the sulfamoyl and ester groups. This can lead to sluggish or incomplete reactions. Additionally, the presence of multiple functional groups can lead to catalyst inhibition or undesired side reactions if the catalyst is not chosen carefully. For instance, the sulfonamide group could potentially coordinate with and deactivate certain metal catalysts.

Q3: Are there any "green" or environmentally friendly catalytic approaches for reactions with this substrate?

A3: Yes, modern synthetic chemistry is increasingly focused on sustainable methods. For N-alkylation, photocatalytic methods using visible light are emerging as a greener alternative to traditional methods that often require harsh reagents and high temperatures.[4][5] These reactions can often be performed under milder conditions with lower catalyst loading. Another approach is the use of alcohols as alkylating agents in "borrowing hydrogen" or "hydrogen autotransfer" reactions, often catalyzed by ruthenium complexes, which generate water as the only byproduct.[6][7]

Troubleshooting Guide: Catalyst Selection for Key Reactions

Problem 1: Low or No Yield in N-Alkylation Reactions

Low or no product yield is a common hurdle in the N-alkylation of electron-deficient anilines like this compound.

| Potential Cause | Recommended Solutions & Scientific Rationale |

| Insufficient Catalyst Activity | The reduced nucleophilicity of the aniline requires a highly active catalyst. For reductive amination with aldehydes, a more potent reducing agent like sodium triacetoxyborohydride may be necessary. For alkylation with alcohols, a robust ruthenium-based catalyst, such as [(p-cymene)Ru(2,2'-bpyO)(H2O)], has been shown to be effective for aminobenzenesulfonamides.[7] |

| Poor Leaving Group on the Alkylating Agent | For SN2-type alkylations, ensure your alkylating agent has a good leaving group (e.g., iodide, bromide, triflate). If using an alcohol, a catalyst that facilitates the "borrowing hydrogen" mechanism is essential. |

| Catalyst Poisoning | The sulfonamide group or other functionalities might be coordinating to the metal center and inhibiting catalysis. Consider using a ligand that can form a more stable and active complex with the metal. For palladium-catalyzed reactions, specialized phosphine ligands can be beneficial. |

| Suboptimal Reaction Temperature | While milder conditions are generally preferred, electron-deficient anilines may require higher temperatures to overcome the activation energy barrier.[8] Gradually increase the reaction temperature while monitoring for byproduct formation. |

| Base Incompatibility | The choice of base is critical. For ruthenium-catalyzed alkylations with alcohols, a carbonate salt is often employed.[6] For other alkylations, a non-nucleophilic organic base like DBU or an inorganic base like K2CO3 might be suitable. The base should be strong enough to deprotonate the aniline (if required by the mechanism) but not so strong as to cause side reactions. |

Problem 2: Formation of Byproducts in N-Acylation Reactions

The formation of byproducts can complicate purification and reduce the overall yield of the desired N-acylated product.

| Potential Cause | Recommended Solutions & Scientific Rationale |

| Di-acylation | Although less common with this substrate due to steric hindrance and electronic deactivation after the first acylation, it can occur with highly reactive acylating agents. Use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture. |

| Hydrolysis of Acylating Agent | If using an acyl halide or anhydride, ensure the reaction is carried out under anhydrous conditions. The presence of water will lead to the formation of the corresponding carboxylic acid. |

| Inefficient Acylating Conditions | For less reactive acylating agents, a catalyst may be necessary. Strong acids like sulfuric acid or p-toluenesulfonic acid can catalyze the acylation of aminobenzoic acids.[9] Alternatively, using a more reactive acylating agent, such as an N-acylbenzotriazole in the presence of a base like NaH, can provide a high-yielding route to N-acylsulfonamides.[10] |

Experimental Protocols & Methodologies

Protocol 1: Ruthenium-Catalyzed N-Alkylation with an Alcohol

This protocol is adapted from methodologies for the N-alkylation of aminobenzenesulfonamides.[7]

Materials:

-

This compound

-

Alcohol (e.g., benzyl alcohol)

-

[(p-cymene)Ru(2,2'-bpyO)(H2O)] catalyst

-

Potassium carbonate (K2CO3)

-

Anhydrous toluene

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add this compound (1.0 mmol), the alcohol (1.2 mmol), K2CO3 (1.5 mmol), and the Ruthenium catalyst (1-2 mol%).

-

Purge the vessel with an inert gas.

-

Add anhydrous toluene (5 mL).

-

Heat the reaction mixture to 110-120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: N-Acylation using an N-Acylbenzotriazole

This protocol is based on a general method for the N-acylation of sulfonamides.[10]

Materials:

-

This compound

-

N-acylbenzotriazole (e.g., N-acetylbenzotriazole)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry, three-necked flask under an inert atmosphere, add this compound (1.0 mmol) and anhydrous THF (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add NaH (1.1 mmol) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add a solution of the N-acylbenzotriazole (1.1 mmol) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography.

Visualizing Workflows and Concepts

Catalyst Selection Workflow for N-Alkylation

Caption: Decision workflow for N-alkylation catalyst selection.

Troubleshooting Logic for Low Reaction Yield

Sources

- 1. researchgate.net [researchgate.net]

- 2. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. researchgate.net [researchgate.net]

- 4. Visible-light-induced N -alkylation of anilines with 4-hydroxybutan-2-one - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01339E [pubs.rsc.org]

- 5. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US3804821A - Method for the direct acylation of aminobenzoic acids - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Validation & Comparative

A Senior Application Scientist's Guide to Synthetic Alternatives for Key Sulfamoylbenzoic Acid Intermediates

Topic: Alternative Reagents to Methyl 4-amino-2-sulfamoylbenzoate in Synthesis Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond the Standard Precursor in Diuretic Synthesis

The sulfamoylbenzoic acid scaffold is a cornerstone in medicinal chemistry, most famously embodied in the potent loop diuretic, Furosemide. The synthesis of Furosemide and its analogues hinges on the efficient construction of its core intermediate: 4-chloro-5-sulfamoyl-anthranilic acid . While various patented routes exist, many academic and process chemists are familiar with pathways that may involve precursors like this compound. However, the demands of modern drug development—cost-effectiveness, scalability, safety, and yield—necessitate a broader understanding of alternative synthetic strategies.

This guide provides an in-depth comparison of the most prominent and viable synthetic pathways to this key intermediate, moving beyond a single starting material to evaluate different foundational reagents. We will dissect the mechanistic rationale, present detailed experimental protocols, and offer a quantitative comparison to empower researchers in selecting the optimal route for their specific objectives, whether for bench-scale discovery or industrial-scale production.

Pathway 1: The Classic Route via 2,4-Dichlorobenzoic Acid

This is one of the most established and widely documented methods for synthesizing the Furosemide core.[1][2] It leverages a common and relatively inexpensive starting material, 2,4-dichlorobenzoic acid, and proceeds through a two-step sequence of electrophilic and nucleophilic substitution.

Scientific Rationale & Mechanistic Insight

The synthetic logic rests on the directing effects of the substituents on the benzene ring. The carboxylic acid and the two chlorine atoms are deactivating, electron-withdrawing groups. Both the para-chloro and ortho-carboxy groups direct the incoming electrophile (the chlorosulfonyl group) to the C5 position. The subsequent amination with furfurylamine proceeds via nucleophilic aromatic substitution (SNAr), where the C2-chloro group is displaced. This final step is notoriously challenging; the strong deactivating nature of the adjacent carboxyl and sulfamoyl groups, combined with steric hindrance, leads to low conversion rates and the formation of by-products, with reported yields often struggling between 35-50%.[1][2][3]

Experimental Protocol: Synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid

This initial phase creates the key sulfamoyl intermediate before the final condensation with furfurylamine.

-

Chlorosulfonation:

-

In a fume hood, equip a round-bottom flask with a stirrer and a gas trap for HCl and SO₂.

-

Carefully add a 3-5 molar excess of chlorosulfonic acid to the flask and cool to 0-10°C in an ice bath.[4]

-

Slowly add finely powdered 2,4-dichlorobenzoic acid to the stirred chlorosulfonic acid, maintaining the low temperature.[4]

-

After addition, allow the mixture to warm to room temperature and then heat to 50-70°C for 2-4 hours.[4]

-

Cool the reaction mixture and, with extreme caution, pour it slowly onto a large volume of crushed ice with vigorous stirring.[5]

-

The product, 2,4-dichloro-5-carboxybenzenesulfonyl chloride, precipitates as a white solid. Collect it by vacuum filtration and wash thoroughly with cold water.[5]

-

-

Amidation (Ammonolysis):

-

Without extensive drying, add the damp sulfonyl chloride intermediate in portions to a cooled (0-5°C) concentrated aqueous ammonia solution.[5]

-

Stir the mixture vigorously for 1-2 hours, allowing it to slowly warm to room temperature.

-

Acidify the solution with concentrated HCl to a pH of ~2 to precipitate the product.

-

Collect the solid 2,4-dichloro-5-sulfamoylbenzoic acid by vacuum filtration, wash with water, and dry. A yield of over 70% for this two-step process has been reported.[6]

-

Workflow Diagram: 2,4-Dichlorobenzoic Acid Pathway

Caption: Synthesis of the key intermediate from 2,4-Dichlorobenzoic Acid.

Pathway 2: The High-Yield Fluoro Alternative via 4-Chloro-2-fluoro-toluene

To overcome the low-yield final step of the classic route, an alternative was developed using a starting material with a fluorine atom, which is a much better leaving group than chlorine in nucleophilic aromatic substitutions. This pathway offers a significant improvement in overall yield.[2][3]

Scientific Rationale & Mechanistic Insight

The key innovation here is the strategic placement of a fluorine atom at the C2 position. The high electronegativity of fluorine makes the attached carbon atom more electrophilic and susceptible to nucleophilic attack. This greatly facilitates the final condensation with furfurylamine, leading to near-quantitative yields in that step.[1] The synthesis begins with a toluene derivative, requiring initial oxidation of the methyl group, which is achieved through photochlorination to a benzotrichloride followed by hydrolysis which is integrated into the workup of the aminosulfonylation step.

Experimental Protocol (Summarized from Patent Literature)

-

Photochlorination: 4-chloro-2-fluoro-toluene (10.0 mol) is heated to 90°C in a photochlorination reactor. Gaseous chlorine is bubbled through the solution while irradiating with a mercury-vapor lamp. The reaction is monitored by GLC until the starting material is converted to 4-chloro-2-fluoro-benzotrichloride (yield ~99%).[3]

-

Aminosulfonylation: The crude benzotrichloride is reacted with chlorosulfonic acid and then treated with excess ammonium hydroxide at 0-10°C. This sequence hydrolyzes the trichloromethyl group to a carboxylic acid and converts the sulfonyl chloride to a sulfonamide, yielding 4-chloro-2-fluoro-5-sulfamoyl-benzoic acid.[3]

-

Final Condensation: The fluoro-intermediate is then heated with furfurylamine (2-6 molar excess) at approximately 95°C for 2 hours. This step displaces the highly activated fluorine atom to produce Furosemide. This final reaction step is reported to achieve a yield of 96%.[2][3]

Workflow Diagram: 4-Chloro-2-fluoro-toluene Pathway

Caption: Decision matrix for selecting a synthetic pathway.

Conclusion and Expert Recommendation

While the classic synthesis starting from 2,4-Dichlorobenzoic Acid remains a valid and accessible method, particularly for small-scale academic research, its inherent limitations in the final amination step make it less desirable for large-scale, cost-sensitive production. The low yields and purification challenges can significantly increase the cost of the final active pharmaceutical ingredient.

The alternative pathway starting from 4-Chloro-2-fluoro-toluene represents a more elegant and efficient solution. By designing the intermediate to have a highly activated fluorine leaving group, the problematic final step is rendered highly efficient. [2][3]For any organization focused on process optimization, minimizing waste, and achieving high purity and overall yield, this fluoro-alternative is demonstrably superior, despite the potentially higher upfront cost of the starting material and the need for specialized equipment. The significant increase in yield and reduction in by-products will likely offset these initial investments in any scaled manufacturing process.

Ultimately, the selection of a synthetic route is a strategic decision that must balance reagent cost, operational complexity, and the ultimate metrics of yield and purity.

References

- Source: Google Patents (WO1996012714A1)

- Source: Google Patents (EP0788494B1)

- Source: Google Patents (US5739361A)

-

Title: Furosemide (Frusemide) Source: National Center for Biotechnology Information (NCBI) URL: [Link]

- Source: Google Patents (CN101066943A)

-

Title: Synthesis, Characterization and Pharmacological Studies of Some New Furosemide Derivatives Source: ResearchGate URL: [Link]

- Source: Google Patents (US3879402A)

Sources

- 1. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 2. US5739361A - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 3. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

A Comparative Guide to the Structure-Activity Relationship of Methyl 4-amino-2-sulfamoylbenzoate Analogs

For researchers and drug development professionals navigating the landscape of carbonic anhydrase inhibitors and diuretics, the sulfamoylbenzoate scaffold represents a cornerstone of medicinal chemistry. This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) for analogs of Methyl 4-amino-2-sulfamoylbenzoate, a key pharmacophore. Moving beyond a simple recitation of facts, we will dissect the causal relationships between molecular modifications and biological activity, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Sulfamoylbenzoate Core: A Privileged Scaffold

The 4-amino-2-sulfamoylbenzoate framework is central to a class of potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for physiological processes such as pH regulation and CO2 transport.[1] The primary sulfonamide group (-SO2NH2) is a key zinc-binding group, anchoring these molecules to the active site of CA enzymes.[1] This interaction is fundamental to their mechanism of action, leading to applications as diuretics, anti-glaucoma agents, and even anti-cancer therapeutics targeting tumor-associated CA isoforms like CA IX.[2]

The exploration of analogs of this compound aims to optimize potency, selectivity, and pharmacokinetic properties. Key modifications typically involve the aromatic ring, the 4-amino group, the sulfamoyl moiety, and the ester functional group.

Strategic Modifications and Their Impact on Carbonic Anhydrase Inhibition

A systematic analysis of substitutions on the sulfamoylbenzoate ring reveals critical insights into the determinants of inhibitory activity and isoform selectivity. A particularly insightful study focused on methyl 2-halo-4-substituted-5-sulfamoyl-benzoates, which, while not direct analogs of the 4-amino parent compound, provide a robust dataset for understanding the impact of substitutions on a closely related scaffold.[3]

Aromatic Ring Substitutions: A Pathway to Potency and Selectivity

The substitution pattern on the benzene ring is a powerful modulator of both the affinity and selectivity of these inhibitors for different carbonic anhydrase isoforms. Halogenation and the introduction of various nucleophiles at positions 2 and 4 have been shown to dramatically influence binding.

Key Findings from Comparative Studies:

-

High Affinity for CA IX: Analogs of methyl 5-sulfamoyl-benzoate have been designed to exhibit exceptionally high affinity for CA IX, an enzyme overexpressed in many solid tumors, making it a prime target for anticancer therapies.[2][3]

-

Impact of Substituent Position: The regioselectivity of nucleophilic aromatic substitution is critical. For instance, in di-halogenated precursors, substitution tends to occur at the para-position relative to the sulfonamide group.[3]

-

Enhanced Potency with Specific Moieties: The introduction of a cyclohexylsulfanyl group at the 4-position of a methyl 2-bromo-5-sulfamoylbenzoate scaffold (compound 4b in the cited study) resulted in an extremely high observed binding affinity for CA IX, with a dissociation constant (Kd) of 0.12 nM.[3] This highlights the profound impact of specific lipophilic groups in this position.

The following table summarizes the dissociation constants (Kd) for a selection of methyl 5-sulfamoyl-benzoate analogs against all 12 catalytically active human carbonic anhydrase isozymes, demonstrating the remarkable potency and selectivity achievable through targeted substitutions.

| Compound | Substituent Pattern | CA I (nM) | CA II (nM) | CA III (nM) | CA IV (nM) | VA (nM) | VB (nM) | VI (nM) | VII (nM) | IX (nM) | XII (nM) | XIII (nM) | XIV (nM) |

| 3b | 2-Cl, 4-cyclohexylsulfanyl | 130 | 2.5 | >10000 | 2.4 | 140 | 1.8 | 3.6 | 0.44 | 0.20 | 1.2 | 19 | 1.9 |

| 4b | 2-Br, 4-cyclohexylsulfanyl | 110 | 1.5 | >10000 | 1.1 | 120 | 1.1 | 2.5 | 0.30 | 0.12 | 0.81 | 15 | 1.2 |

| 5a | 2-Cl, 4-phenylsulfanyl | 280 | 18 | >10000 | 15 | 250 | 11 | 19 | 1.7 | 1.1 | 3.1 | 45 | 12 |

| 8b | 2-Br, 4-cyclohexylsulfonyl | 480 | 12 | >10000 | 8.9 | 550 | 9.8 | 15 | 1.5 | 0.95 | 4.2 | 80 | 11 |

Data extracted from Matulis et al., 2021.[3]

The data clearly indicates that while these compounds exhibit broad-spectrum CA inhibition, analogs like 4b show over 100-fold selectivity for CA IX compared to most other isoforms.[3] This selectivity is crucial for minimizing off-target effects and is a primary goal in the development of targeted therapies.

The Role of the 4-Amino Group: Modulating Polarity and Interactions

While the core scaffold often contains a 4-amino group, modifications at this position can significantly alter the compound's properties. Acylation or alkylation of the amino group can influence solubility, cell permeability, and the potential for additional hydrogen bonding interactions within the enzyme's active site.

-

Acylation: Introducing an acyl group (e.g., acetyl) can decrease the basicity of the nitrogen and introduce a potential hydrogen bond acceptor. This can alter the binding orientation and selectivity profile.

-

Alkylation: N-alkylation can increase lipophilicity, which may enhance cell permeability but could also introduce steric hindrance, potentially reducing binding affinity.

Systematic studies on the N-substitution of the 4-amino group in the specific context of this compound are less common in publicly available literature. However, general principles from related sulfonamides suggest that this position is critical for fine-tuning the pharmacological profile.

Modifications of the Sulfamoyl and Ester Groups

-

Sulfamoyl Group: The unsubstituted sulfamoyl group (-SO2NH2) is generally considered essential for high-affinity binding to the catalytic zinc ion in carbonic anhydrases.[4] Substitution on the nitrogen of the sulfamoyl group typically leads to a significant decrease in inhibitory potency against CAs.[4]

-

Ester Group: The methyl ester of the parent compound influences its pharmacokinetic properties, such as absorption and metabolism. Conversion of the ester to a carboxylic acid can increase water solubility but may reduce cell permeability. The choice of the ester group can be used to create prodrugs that are hydrolyzed in vivo to the active carboxylic acid form.

Diuretic Activity: A Key Pharmacological Outcome

Many sulfamoylbenzoate derivatives, most famously furosemide, are potent loop diuretics.[5] Their diuretic effect is primarily mediated by the inhibition of the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle. While carbonic anhydrase inhibition in the proximal tubule contributes to their diuretic effect, it is not the primary mechanism for loop diuretics.

A comparative analysis of the diuretic effects of this compound analogs would involve in vivo studies in animal models, typically rats. Key parameters measured include urine volume, and the excretion of electrolytes such as Na+, K+, and Cl-.[6][7]

General SAR for Diuretic Activity:

-

Acidic Group: An acidic group at the 1-position (the carboxylate in this case) is often important for diuretic activity.

-

Sulfamoyl Group: The 2-sulfamoyl group is a critical feature for the diuretic action of this class of compounds.

-

Substituents on the Aromatic Ring: The nature and position of other substituents on the benzene ring can significantly impact diuretic potency. For instance, in furosemide, the 4-chloro and 2-furfurylamino groups are crucial for its high efficacy.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the trustworthiness and reproducibility of the data presented, detailed experimental methodologies are essential. The following protocols are representative of the techniques used to synthesize and evaluate sulfamoylbenzoate analogs.

Synthesis of Methyl 2-halo-4-substituted-5-sulfamoyl-benzoate Analogs

This protocol is adapted from the synthesis of potent CA IX inhibitors and demonstrates a key synthetic strategy for modifying the sulfamoylbenzoate core.[3]

Rationale: The synthesis involves a nucleophilic aromatic substitution on a di-halogenated starting material. The choice of solvent (DMSO) is critical for enabling the reaction with a broader range of nucleophiles compared to protic solvents like methanol.[3]

Step-by-Step Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve methyl 2,4-dihalo-5-sulfamoyl-benzoate (1 equivalent) in dimethyl sulfoxide (DMSO).

-

Addition of Nucleophile and Base: Add the desired thiol nucleophile (e.g., cyclohexanethiol, 1.1 equivalents) and a base such as triethylamine (2 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at 60 °C for 72 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, pour the mixture into water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography on silica gel.

In Vitro Carbonic Anhydrase Inhibition Assay

This colorimetric assay is a standard method for determining the inhibitory potency of compounds against carbonic anhydrase.

Rationale: The assay measures the esterase activity of CA, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate to the colored product p-nitrophenol. The rate of color formation is inversely proportional to the inhibitory activity of the test compound.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.5.

-

Enzyme Solution: Prepare a working solution of the desired human carbonic anhydrase isoform in the assay buffer.

-

Substrate Solution: Prepare a solution of p-nitrophenyl acetate in a minimal amount of DMSO and dilute with the assay buffer.

-

Inhibitor Solutions: Prepare serial dilutions of the test compounds and a standard inhibitor (e.g., acetazolamide) in DMSO.

-

-

Assay Procedure (96-well plate format):

-

To each well, add assay buffer.

-

Add a small volume (e.g., 2 µL) of the inhibitor solution (or DMSO for control).

-

Add the enzyme solution to all wells except the blank.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding the substrate solution to all wells.

-

-

Data Acquisition: Immediately measure the absorbance at 400-405 nm in a microplate reader in kinetic mode, taking readings every 30 seconds for 10-30 minutes.

-

Data Analysis:

-

Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percentage of inhibition for each inhibitor concentration relative to the control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

In Vivo Diuretic Activity Assay in Rats

This protocol provides a framework for evaluating the diuretic effect of test compounds in a preclinical model.[7]

Rationale: This in vivo assay directly measures the physiological effect of the test compounds on urine output and electrolyte excretion, providing a clear indication of their diuretic potential. The use of metabolic cages allows for accurate and separate collection of urine and feces.

Step-by-Step Protocol:

-

Animal Acclimatization: House male Wistar rats individually in metabolic cages for at least 24 hours before the experiment to allow for adaptation. Provide free access to food and water during this period.

-

Fasting: Eighteen hours prior to the experiment, withhold food but continue to provide free access to water.

-

Grouping and Dosing: On the day of the experiment, weigh each rat and divide them into groups (n=6 per group):

-

Control Group: Receives the vehicle (e.g., normal saline with a suspending agent).

-

Positive Control Group: Receives a standard diuretic (e.g., furosemide, 10 mg/kg).

-

Test Groups: Receive the test compounds at various doses. Administer the vehicle, standard, or test compound orally via gavage.

-

-

Urine Collection: Place the animals back into the metabolic cages immediately after dosing. Collect urine over a specified period, typically 5 to 24 hours.

-

Analysis:

-

Measure the total volume of urine for each animal.

-

Analyze the urine samples for electrolyte concentrations (Na+, K+, and Cl-) using an ion-selective electrode analyzer.

-

Calculate the diuretic activity and saluretic indices for comparison between groups.

-

Conclusion and Future Directions

The this compound scaffold remains a highly fertile ground for the discovery and development of potent and selective enzyme inhibitors and diuretics. The structure-activity relationships discussed herein underscore the critical importance of systematic chemical modification and rigorous biological evaluation.

-

For Carbonic Anhydrase Inhibition: The data strongly supports that targeted substitutions on the aromatic ring can yield compounds with picomolar affinity and high selectivity for specific CA isoforms, particularly the cancer-related CA IX. Future work should focus on exploring a wider range of substituents and further optimizing the pharmacokinetic properties of these high-affinity binders.

-

For Diuretic Activity: While the general principles are well-understood from related compounds like furosemide, a systematic comparative study of the diuretic effects of this compound analogs would be highly valuable. Such studies would help to de-convolute the contributions of carbonic anhydrase inhibition versus other mechanisms to the overall diuretic effect of this class of compounds.

This guide, by integrating SAR principles with detailed, validated experimental protocols, aims to empower researchers to make informed decisions in the design and execution of their drug discovery programs.

References

-

Matulis, D., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences, 23(1), 130. Available at: [Link]

-

Doliopoulos, T., Liaskou, F., & Marousis, S. (1968). Comparison of the action of two new oral diuretics, the 4-chloro-N-methyl-3-(methylsulfamoly) benzamide and 4-chloro-3-sulfamylbenzoic acid 2,2-dimethylhydrazide (a study on 102 patients). Acta Cardiologica, 23(5), 408-424. Available at: [Link]

- European Patent Office. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. Google Patents.

-

N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. (2022). Bioorganic & Medicinal Chemistry, 61, 116710. Available at: [Link]

-

Lee, M. G., & Miyamoto, Y. (1995). A quantitative method of evaluating the diuretic response to furosemide in rats. Journal of Pharmacobio-Dynamics, 18(1), 1-8. Available at: [Link]

-

van der Heijden, R. H., & van Meijel, J. J. (1984). Diuretic and cardiovascular effects of furosemide in rats. Journal of Cardiovascular Pharmacology, 6(3), 430-434. Available at: [Link]

-

Feit, P. W., & Nielsen, O. B. (1976). Aminobenzoic acid diuretics. 8.(2) 3, 4-Disubstituted 5-methylsulfonylbenzoic acids and related compounds. Journal of Medicinal Chemistry, 19(3), 402-406. Available at: [Link]

-

Ovodov, Y. S., et al. (2015). Comparative Study of Diuretic Activity of Hydroalcoholic Extracts from Medicinal Plants Containing Flavonoids. Bulletin of Experimental Biology and Medicine, 159(4), 481-483. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. PubMed. Available at: [Link]

-

Manoury, P. M., et al. (1979). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Journal of Medicinal Chemistry, 22(5), 554-559. Available at: [Link]

-

Genin, M. J., et al. (2023). Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. Molecules, 28(10), 4099. Available at: [Link]

-

Tomorowicz, Ł., et al. (2020). Synthesis, Antitumor Evaluation, Molecular Modeling and Quantitative Structure–Activity Relationship (QSAR) of Novel 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2-ylidene)benzenesulfonamides. International Journal of Molecular Sciences, 21(8), 2924. Available at: [Link]

-